molecular formula C19H21ClFN3O2 B4438179 N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B4438179
M. Wt: 377.8 g/mol
InChI Key: UZSCLDFSTGVQBC-UHFFFAOYSA-N
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Description

The compound is part of a broader category of chemicals known for their potential biological activities, including antimicrobial and anticancer properties. The interest in such compounds is due to their structural complexity and the potential for varied biological activities based on their molecular framework.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including acylation, amide formation, and the introduction of specific functional groups to achieve the desired chemical structure. The precise synthesis method can vary but typically involves the stepwise construction of the molecule from simpler precursors, under controlled conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine ring, a common feature in pharmaceuticals due to its versatility and biological relevance. The structural analysis often includes X-ray diffraction to determine crystal structure and NMR spectroscopy to elucidate the molecular geometry and the electronic environment of the atoms within the molecule.

Chemical Reactions and Properties

Chemical reactions involving these compounds can include substitutions at the piperazine ring, modifications of the phenyl groups, and changes to the acetamide portion of the molecule. These reactions are crucial for modifying the compound's biological activity or physicochemical properties. The presence of fluorine and chlorine atoms can influence the compound's reactivity, making it a subject of interest for chemical modifications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior under different conditions. These properties can significantly influence the compound's suitability for various applications, including pharmaceutical development.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical entities, and the potential for forming bonds or interactions with biological molecules, are essential for predicting how the compound might behave in biological systems or during chemical syntheses.

  • Synthesis and evaluation of similar compounds for antimicrobial and anticancer activities, as well as molecular docking studies (Mehta et al., 2019).
  • Structural characterization of derivatives through various analytical techniques (Zhang et al., 2007).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-26-18-5-3-2-4-17(18)24-10-8-23(9-11-24)13-19(25)22-16-7-6-14(20)12-15(16)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCLDFSTGVQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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